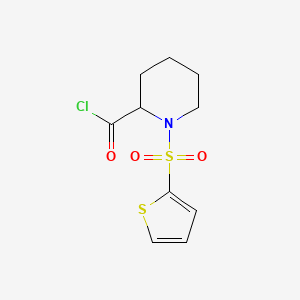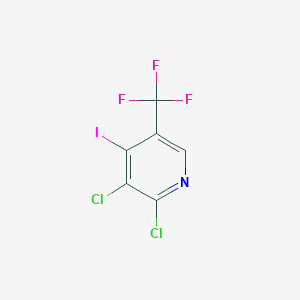![molecular formula C24H35NO2 B1389592 3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline CAS No. 1040679-91-1](/img/structure/B1389592.png)
3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline
概要
説明
3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline is an organic compound characterized by its unique molecular structure, which includes a heptyloxy group, an isopropylphenoxy group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
-
Preparation of 2-(2-isopropylphenoxy)ethylamine: : This intermediate can be synthesized by reacting 2-isopropylphenol with ethylene oxide in the presence of a base to form 2-(2-isopropylphenoxy)ethanol, which is then converted to 2-(2-isopropylphenoxy)ethylamine through a reaction with ammonia or an amine.
-
Formation of 3-(Heptyloxy)aniline: : This intermediate is prepared by reacting 3-nitroaniline with heptyl bromide in the presence of a base to form 3-(heptyloxy)nitrobenzene, which is then reduced to 3-(heptyloxy)aniline using a reducing agent such as hydrogen gas and a palladium catalyst.
-
Coupling Reaction: : The final step involves coupling 2-(2-isopropylphenoxy)ethylamine with 3-(heptyloxy)aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce other functional groups.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC)
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline has several scientific research applications:
-
Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
-
Biology: : It can be used in the study of biological pathways and interactions, particularly in the context of its effects on cellular processes.
-
Medicine: : The compound may have potential therapeutic applications, including as a precursor for drug development or as a probe for studying disease mechanisms.
-
Industry: : It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
- 3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]-aniline
- 3-(Heptyloxy)-N-[2-(2-ethylphenoxy)ethyl]-aniline
- 3-(Heptyloxy)-N-[2-(2-propylphenoxy)ethyl]-aniline
Uniqueness
3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the heptyloxy group and the isopropylphenoxy group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
特性
IUPAC Name |
3-heptoxy-N-[2-(2-propan-2-ylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-4-5-6-7-10-17-26-22-13-11-12-21(19-22)25-16-18-27-24-15-9-8-14-23(24)20(2)3/h8-9,11-15,19-20,25H,4-7,10,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMVPEIZGVUJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B1389509.png)





![N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389519.png)
![(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1389521.png)
![4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1389525.png)



![2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1389531.png)

